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Abstract
Teixobactin, a novel depsipeptide antibiotic isolated from the previously unculturable soil

bacterium Eleftheria terrae, represents a significant breakthrough in the fight against

antimicrobial resistance. Its unique mechanism of action, which involves binding to highly

conserved precursors of cell wall synthesis, lipid II and lipid III, has made it a subject of intense

research.[1][2] Notably, resistance to teixobactin has not been developed in laboratory

settings.[1] This guide provides a detailed technical overview of the teixobactin biosynthetic

pathway, summarizing the genetic and enzymatic machinery responsible for its production. It

includes available quantitative data, detailed experimental protocols for key research

methodologies, and visualizations of the biosynthetic and discovery workflows to serve as a

comprehensive resource for the scientific community.

The Teixobactin Biosynthetic Gene Cluster and
Machinery
The biosynthesis of teixobactin is orchestrated by a dedicated gene cluster found in Eleftheria

terrae.[3] The core of this cluster consists of two exceptionally large genes, txo1 and txo2,

which encode the non-ribosomal peptide synthetases (NRPSs) Txo1 and Txo2, respectively.[1]
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[4] These megasynthases are responsible for the assembly-line synthesis of the 11-residue

peptide backbone of teixobactin.[5]

The entire biosynthetic gene cluster has been sequenced and is available under GenBank

accession number KP006601. The synthesis follows the canonical co-linearity rule for NRPSs,

where the sequence of modules on the enzymes dictates the sequence of amino acids in the

final peptide product.[3]

Key Components:

Txo1 NRPS: A 6,422 amino acid protein that contains the first six modules of the assembly

line.[5]

Txo2 NRPS: A 6,375 amino acid protein that contains the final five modules and the

termination domains.[5]

Each of the 11 modules contains a core set of catalytic domains:

Adenylation (A) Domain: Selects and activates the specific amino acid substrate via

adenylation using ATP.

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated

amino acid to a 4'-phosphopantetheine (Ppant) arm.

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the upstream

peptide chain and the newly incorporated amino acid.

Additionally, specialized domains are present within specific modules to carry out modifications:

Methyltransferase (MT) Domain: Located in Module 1 of Txo1, this domain N-methylates the

first amino acid, D-phenylalanine.[1]

Epimerization (E) Domain: Though not explicitly detailed in all initial reports, the presence of

four D-amino acids (N-Me-D-Phe, D-Gln, D-allo-Ile, D-Thr) implies the action of E domains

within the corresponding modules, which catalyze the conversion of L-amino acids to their D-

epimers after incorporation.[1]
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Thioesterase (TE) Domain: Two tandem TE domains are located at the C-terminus of Txo2.

These domains are responsible for terminating the synthesis, releasing the completed

peptide chain, and catalyzing the final macrolactamization reaction.[1]

The Stepwise Biosynthesis of Teixobactin
The synthesis of teixobactin is a sequential process occurring on the multienzyme Txo1-Txo2

complex.

Initiation: The process begins at Module 1 of Txo1. The A-domain selects and activates D-

phenylalanine. The MT domain then methylates its amino group, and the resulting N-Me-D-

Phe is loaded onto the adjacent T-domain.[1][5]

Elongation: The nascent peptide chain is passed sequentially from one module to the next.

At each module (Modules 2-11), the respective A-domain selects its cognate amino acid (L-

Ile, L-Ser, D-Gln, D-allo-Ile, L-Ile, L-Ser, D-Thr, L-Ala, L-allo-Enduracididine, and L-Ile). The

C-domain of the current module catalyzes peptide bond formation between the growing

chain tethered to the previous module's T-domain and the amino acid on its own T-domain.

[3]

Termination and Cyclization: After the 11th amino acid (L-Ile) is added in Module 11 of Txo2,

the full-length linear peptide is tethered to the final T-domain. The tandem TE domains at the

C-terminus of Txo2 then catalyze a crucial final step. They mediate an intramolecular

esterification (lactonization) reaction between the C-terminal carboxyl group of the 11th

residue (L-Ile) and the side-chain hydroxyl group of the D-Threonine at position 8, releasing

the final, cyclic depsipeptide product, teixobactin.[1]

Quantitative Data
While detailed enzyme kinetic parameters (Km, kcat) for the Txo1/Txo2 domains and specific

fermentation titers from E. terrae are not yet widely available in the public literature, data on the

biological activity and inhibitory concentrations of teixobactin have been published.
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Parameter Organism/System Value/Observation Reference

Minimum Inhibitory

Concentration (MIC)

Staphylococcus

aureus (MRSA

USA300)

0.25 µg/mL [6]

Enterococcus faecalis

(VRE)
0.25 µg/mL [6]

Streptococcus

pneumoniae
0.06 µg/mL [6]

Bacillus anthracis 0.02 µg/mL [6]

Clostridium difficile 0.005 µg/mL [6]

Mycobacterium

tuberculosis
0.5 µg/mL [6]

In Vitro Inhibition
Peptidoglycan

Biosynthesis Assay

Almost complete

inhibition at a 2-fold

molar excess of

teixobactin to lipid II

substrate.

In Vivo Efficacy

(PD50)

MRSA Septicemia

Mouse Model
0.2 mg/kg [1]
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Caption: The modular assembly line for teixobactin biosynthesis by NRPS enzymes Txo1 and

Txo2.

iChip Discovery Workflow
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Discovery of Teixobactin using the iChip Platform
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Caption: Experimental workflow for the discovery of Eleftheria terrae and Teixobactin.
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Experimental Protocols
Protocol for Cultivation of Eleftheria terrae using iChip
This protocol is based on the methodologies developed for the in situ cultivation of previously

unculturable soil bacteria.

Materials:

iChip device components (central plate with through-holes, side panels, 0.03 µm semi-

permeable membranes).

Soil sample from a nutrient-rich environment.

Sterile saline solution (0.9% NaCl).

Nutrient-poor agar medium (e.g., 1:10 diluted Tryptic Soy Broth Agar).

Sterile test tubes, pipettes, and Petri dishes.

Biosafety cabinet.

70% ethanol.

Methodology:

Sample Preparation: Suspend 1 g of soil in 10 mL of sterile saline. Vortex thoroughly and

allow large particles to settle.

Serial Dilution: Perform a serial dilution of the soil suspension in sterile saline to achieve a

final concentration where approximately one bacterial cell is present per microliter. This is a

critical step to ensure single-colony growth in each iChip chamber.

iChip Sterilization: Decontaminate all iChip components by soaking in 70% ethanol for 15

minutes, followed by rinsing with sterile deionized water and air-drying in a biosafety cabinet.

iChip Loading: In a biosafety cabinet, mix the final bacterial dilution with molten, cooled

(approx. 45°C) nutrient-poor agar at a 1:1 ratio. Pipette this mixture into the through-holes of
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the central iChip plate. Allow the agar to solidify. A control with sterile agar should be

included in some wells to check for contamination.

iChip Assembly: Place a semi-permeable membrane on each side of the central plate.

Secure the membranes with the outer panels and fasten the device. The membranes allow

diffusion of molecules from the environment but prevent cells from moving in or out.

In Situ Incubation: Bury the assembled iChip back into the original soil collection site. Mark

the location for later retrieval. Incubate for 2-4 weeks. The soil should be kept moist during

this period.

Harvesting: Retrieve the iChip and carefully clean its exterior with sterile saline. Disassemble

the chip in a biosafety cabinet.

Isolation: Using a sterile tool, push out the individual agar plugs from each chamber where a

colony has grown onto a fresh laboratory culture plate (e.g., SMS agar or 0.1X Tryptic Soy

Broth Agar).

Domestication: Incubate the plates until visible growth is observed. Successful isolates, like

E. terrae, can then be subcultured for further analysis, including screening for antibiotic

production.

Protocol for Large-Scale Fermentation and Purification
of Teixobactin
This protocol is adapted from the scale-up procedure used in the original discovery of

teixobactin.[7]

Materials:

E. terrae seed culture.

Seed broth and R4 fermentation media.

Large-scale bioreactor (e.g., 50 L).

Centrifuge capable of handling large volumes.
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50% aqueous acetonitrile.

High-Performance Liquid Chromatography (HPLC) system with a C18 column.

Acetonitrile and water (HPLC grade) with 0.1% trifluoroacetic acid (TFA).

Methodology:

Seed Culture: Inoculate a seed broth with a homogenized colony of E. terrae. Grow with

agitation for 4 days at 28°C.

Bioreactor Inoculation: Dilute the seed culture 5% (v/v) into a large-scale bioreactor

containing R4 fermentation media.

Fermentation: Grow the culture for approximately 7 days. Monitor the production of

teixobactin periodically by taking small samples and analyzing them via analytical HPLC.

Cell Harvesting: After 7 days, harvest the cells by centrifuging the entire culture volume.

Extraction: Resuspend the cell pellet in 50% aqueous acetonitrile (e.g., 10 L for a 40 L

culture) to extract teixobactin and other small molecules. Stir the suspension and then

centrifuge again to pellet the cell debris.

Purification:

Collect the supernatant containing the crude teixobactin extract.

Concentrate the extract under vacuum to remove the acetonitrile.

Subject the concentrated aqueous extract to preparative reverse-phase HPLC on a C18

column.

Elute the compound using a water/acetonitrile gradient containing 0.1% TFA.

Collect fractions and analyze by analytical HPLC to identify those containing pure

teixobactin.

Pool the pure fractions and lyophilize to obtain pure teixobactin as a white powder.
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Protocol for In Vitro Peptidoglycan Biosynthesis
Inhibition Assay
This protocol describes a method to confirm teixobactin's mechanism of action by measuring

its effect on cell wall precursor incorporation.

Materials:

Membrane fraction from S. aureus (as a source of peptidoglycan synthesis enzymes).

Radiolabeled peptidoglycan precursor, such as UDP-N-acetylglucosamine-[14C].

Lipid I or Lipid II substrate.

Purified teixobactin.

Reaction buffer (e.g., Tris-HCl with MgCl2).

Thin-layer chromatography (TLC) plates and chamber.

Phosphorimager or scintillation counter.

Methodology:

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, S. aureus membrane

fraction, and the lipid substrate (e.g., Lipid II).

Inhibitor Addition: Add varying concentrations of teixobactin to the reaction tubes. Include a

no-inhibitor control (e.g., DMSO vehicle).

Initiation: Start the enzymatic reaction by adding the radiolabeled precursor (e.g., UDP-

GlcNAc-[14C]). Incubate at 37°C for a set time (e.g., 30 minutes).

Reaction Quenching: Stop the reaction by adding butanol or another organic solvent.

Extraction: Vortex the tubes and centrifuge to separate the phases. The lipid-linked

precursors will partition into the organic phase.
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TLC Analysis: Spot the organic phase onto a silica TLC plate. Develop the plate using an

appropriate solvent system to separate the substrate from the product.

Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen

using a phosphorimager to quantify the radioactivity in the spots corresponding to the

substrate and the product.

Data Analysis: Calculate the percentage of inhibition for each teixobactin concentration by

comparing the amount of product formed to the no-inhibitor control. This will demonstrate the

dose-dependent inhibition of peptidoglycan synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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